molecular formula C22H31BF3NO5 B13720157 Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxy-benzyl]-carbamic acid tert-butyl ester

Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxy-benzyl]-carbamic acid tert-butyl ester

Cat. No.: B13720157
M. Wt: 457.3 g/mol
InChI Key: GSNJCXDJNUFFMI-UHFFFAOYSA-N
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Description

Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxybenzyl]-carbamic acid tert-butyl ester is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropyl group, a dioxaborolan ring, and a trifluoromethoxybenzyl moiety. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable in synthetic chemistry and other scientific disciplines.

Preparation Methods

The synthesis of Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxybenzyl]-carbamic acid tert-butyl ester typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the dioxaborolan ring: This step involves the reaction of a suitable boronic acid derivative with pinacol to form the dioxaborolan ring.

    Introduction of the cyclopropyl group: The cyclopropyl group is introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Attachment of the trifluoromethoxybenzyl moiety: This step involves the reaction of the intermediate compound with a trifluoromethoxybenzyl halide under basic conditions.

    Formation of the carbamic acid tert-butyl ester: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamic acid tert-butyl ester.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxybenzyl]-carbamic acid tert-butyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or peracids, to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule. Common reagents include alkyl halides and nucleophilic bases.

    Coupling Reactions: The dioxaborolan ring allows the compound to participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxybenzyl]-carbamic acid tert-butyl ester has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: It is used in the development of bioactive molecules and pharmaceuticals, where its unique structure can impart specific biological activities.

    Medicine: The compound is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of drug candidates.

    Industry: It is used in the production of specialty chemicals and materials, where its unique chemical properties are leveraged to achieve desired functionalities.

Mechanism of Action

The mechanism of action of Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxybenzyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The presence of the dioxaborolan ring allows the compound to participate in boron-mediated reactions, which can influence various biochemical pathways. Additionally, the trifluoromethoxybenzyl moiety can enhance the compound’s lipophilicity, improving its ability to interact with hydrophobic targets.

Comparison with Similar Compounds

Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxybenzyl]-carbamic acid tert-butyl ester can be compared with similar compounds such as:

These compounds share similar structural features, such as the presence of the dioxaborolan ring and cyclopropyl group. the unique combination of functional groups in Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxybenzyl]-carbamic acid tert-butyl ester imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C22H31BF3NO5

Molecular Weight

457.3 g/mol

IUPAC Name

tert-butyl N-cyclopropyl-N-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)phenyl]methyl]carbamate

InChI

InChI=1S/C22H31BF3NO5/c1-19(2,3)30-18(28)27(16-9-10-16)13-14-12-15(8-11-17(14)29-22(24,25)26)23-31-20(4,5)21(6,7)32-23/h8,11-12,16H,9-10,13H2,1-7H3

InChI Key

GSNJCXDJNUFFMI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC(F)(F)F)CN(C3CC3)C(=O)OC(C)(C)C

Origin of Product

United States

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